6-Fluoro-2,6,10,14-tetramethylpentadecane
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Overview
Description
6-Fluoro-2,6,10,14-tetramethylpentadecane is an organic compound with the molecular formula C19H39F It is a derivative of 2,6,10,14-tetramethylpentadecane, where one of the hydrogen atoms is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,6,10,14-tetramethylpentadecane typically involves the fluorination of 2,6,10,14-tetramethylpentadecane. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents such as Selectfluor. The reaction conditions often require a solvent like dichloromethane and may be carried out at low temperatures to control the reactivity of fluorine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fluorination processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can provide a more controlled and safer approach compared to direct fluorination with fluorine gas.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,6,10,14-tetramethylpentadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can remove the fluorine atom, reverting it back to 2,6,10,14-tetramethylpentadecane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Fluorinated alcohols or ketones.
Reduction: 2,6,10,14-tetramethylpentadecane.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-2,6,10,14-tetramethylpentadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties.
Biology: Investigated for its potential effects on biological membranes due to its lipophilic nature.
Medicine: Explored for its potential use in drug delivery systems, where fluorination can enhance the bioavailability and metabolic stability of pharmaceuticals.
Industry: Utilized in the development of specialty lubricants and as a component in high-performance materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,6,10,14-tetramethylpentadecane involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorine atom can influence the compound’s reactivity and interaction with biological molecules, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2,6,10,14-Tetramethylpentadecane: The parent compound without the fluorine atom.
2,6,10,14-Tetramethylhexadecane: A similar compound with an additional carbon atom.
2,6,10,14-Tetramethylheptadecane: Another similar compound with two additional carbon atoms.
Uniqueness
6-Fluoro-2,6,10,14-tetramethylpentadecane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorination can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Properties
CAS No. |
90304-32-8 |
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Molecular Formula |
C19H39F |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
6-fluoro-2,6,10,14-tetramethylpentadecane |
InChI |
InChI=1S/C19H39F/c1-16(2)10-7-12-18(5)13-9-15-19(6,20)14-8-11-17(3)4/h16-18H,7-15H2,1-6H3 |
InChI Key |
FITBQXHUWQCIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)(CCCC(C)C)F |
Origin of Product |
United States |
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